molecular formula C13H18N6O B4912928 N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide

N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide

Cat. No.: B4912928
M. Wt: 274.32 g/mol
InChI Key: NCPCMCALYWNMPM-UHFFFAOYSA-N
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Description

N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from cyclopentanone and hydrazine, the pyrazole ring can be synthesized through a condensation reaction.

    Introduction of the methyl group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base.

    Attachment of the triazole moiety: The triazole ring can be introduced via a cyclization reaction involving an appropriate precursor such as 1,2,4-triazole-3-carboxylic acid.

    Formation of the acetamide linkage: The final step involves coupling the pyrazole and triazole rings through an acetamide linkage, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the pyrazole and triazole rings is often associated with bioactivity.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its synthesis and functionalization can lead to the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with pyrazole and triazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)ethanamide
  • N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)propionamide
  • N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)butanamide

Uniqueness

The uniqueness of N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide lies in its specific combination of functional groups and ring structures. This unique arrangement can lead to distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-10-6-15-19(11-4-2-3-5-11)13(10)17-12(20)7-18-9-14-8-16-18/h6,8-9,11H,2-5,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPCMCALYWNMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2CCCC2)NC(=O)CN3C=NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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